(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Agonist Potential Research on novel sulfonamides, closely related to the chemical structure of interest, has revealed potent biological activities. For example, a series of novel (4-piperidin-1-yl)-phenyl sulfonamides was prepared and evaluated for their activity on human beta(3)-adrenergic receptors (AR). Modifications to these compounds resulted in potent full agonists at the beta(3) receptor, with selectivity over beta(1)- and beta(2)-ARs, indicating their potential in treating disorders related to these receptors (Hu et al., 2001).
Phospholipase A2 Inhibition Another study focused on substituted benzenesulfonamides, showing that specific N-(phenylalkyl)piperidine derivatives were potent inhibitors of membrane-bound phospholipase A2. These compounds significantly reduced myocardial infarction size in coronary occluded rats, highlighting their therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
Enzyme Inhibition for Neurodegenerative Disorders Further research into N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives demonstrated in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Molecular docking studies supported these findings, suggesting these compounds as potential therapeutic agents (Khalid et al., 2014).
Cytochrome P450 Enzyme Metabolism Investigations into the metabolism of novel antidepressants have elucidated the role of cytochrome P450 enzymes in drug metabolism, offering insights into drug design and the prediction of drug-drug interactions. Such studies underscore the importance of understanding metabolic pathways in the development of safe and effective therapeutic agents (Hvenegaard et al., 2012).
Antibacterial Applications Additionally, research into 1,3,4-oxadiazole bearing compounds, which share functional groups with the compound of interest, has demonstrated promising antibacterial activity. These studies contribute to the ongoing search for new antibacterial agents in the face of rising antibiotic resistance (Khalid et al., 2016).
Mechanism of Action
Target of action
The compound is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of action
The sulfonamide group in the compound is a common feature in many drugs and could potentially be involved in binding to its target. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Piperidine derivatives and sulfonamides can interact with a variety of enzymes and receptors, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Piperidine derivatives and sulfonamides generally have good bioavailability, but the exact ADME properties of this compound would need to be determined experimentally .
Properties
IUPAC Name |
phenyl 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(27-20-9-5-2-6-10-20)23-14-11-19(12-15-23)17-22-28(25,26)16-13-18-7-3-1-4-8-18/h1-10,13,16,19,22H,11-12,14-15,17H2/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKKKWNDCUCAMD-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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